s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be achieved through several methods. One common approach involves the condensation of hydrazine hydrate with aminoguanidine bicarbonate, followed by cyclization with formic acid . Another method includes the reaction of guanidine nitrate with acetic acid and oxalic acid, followed by cyclization under reflux conditions . These methods provide efficient routes to obtain the desired triazole derivative.
Chemical Reactions Analysis
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, alkyl halides, acyl chlorides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells . The nitro group also plays a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial cell membranes .
Comparison with Similar Compounds
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent used to treat various fungal infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant that also contains a triazole ring.
What sets s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- apart is its unique combination of a triazole ring and a nitrofuryl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
41735-42-6 |
---|---|
Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7N5O3/c1-11-6(9-7(8)10-11)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,10) |
InChI Key |
DOQLCOCYDMHKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.